N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O2/c13-12(14,15)9-4-10-16-5-7(6-19(10)18-9)17-11(20)8-2-1-3-21-8/h1-6H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBDVWKSIHGONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]Pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed through a [3+3] cyclocondensation reaction. A representative protocol involves reacting 5-amino-1H-pyrazole-4-carbonitrile with a β-ketoester under acidic conditions. For example, heating 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in acetic acid at 120°C for 12 hours yields the unsubstituted pyrazolo[1,5-a]pyrimidine nucleus. Modifications to this method include substituting the β-ketoester with trifluoromethyl-containing analogs to introduce the CF3 group early in the synthesis.
Table 1: Representative Cyclocondensation Conditions
| Reactant | Reagent/Solvent | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbonitrile | Ethyl 4,4,4-trifluoroacetoacetate, AcOH | 120°C, 12 h | 65 |
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 2 is most efficiently incorporated during the cyclocondensation step by using a CF3-substituted β-ketoester. Alternatively, post-cyclization functionalization via radical trifluoromethylation has been reported, though this approach suffers from lower regioselectivity. For instance, treatment of 2-chloropyrazolo[1,5-a]pyrimidine with Umemoto’s reagent (a CF3+ source) in the presence of CuI and 1,10-phenanthroline at 80°C achieves moderate yields.
Functionalization at Position 6
Position 6 of the pyrazolo[1,5-a]pyrimidine core is activated for nucleophilic substitution. Chlorination using phosphorus oxychloride (POCl3) under reflux conditions converts the hydroxyl group to a chloro substituent, which is subsequently displaced by ammonia or ammonium hydroxide. A study by Prabhakar et al. demonstrated that reacting 6-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with aqueous ammonia in dioxane at 100°C for 6 hours affords the 6-amine derivative in 78% yield.
Table 2: Amination Conditions for 6-Chloro Intermediate
| Substrate | Reagent | Solvent | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | NH4OH (28%) | Dioxane | 100°C, 6 h | 78 |
Acylation with Furan-2-Carboxylic Acid
The final step involves coupling the 6-amine intermediate with furan-2-carbonyl chloride. Employing Schotten-Baumann conditions, the amine is treated with furan-2-carbonyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as the base. This method, adapted from thieno[2,3-d]pyrimidine derivatization studies, achieves yields exceeding 85%. For enhanced efficiency, peptide coupling reagents such as HATU or EDCl may be used in anhydrous dimethylformamide (DMF), though these methods increase cost without significantly improving yield.
Table 3: Acylation Reaction Parameters
| Amine | Acylating Agent | Reagent/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine | Furan-2-carbonyl chloride | NaHCO3 | H2O/DCM | 85 |
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
- Chlorination Efficiency : Excess POCl3 (≥5 equiv) and prolonged reflux (8–10 hours) ensure complete conversion of the hydroxyl group to chloride.
- Amination Selectivity : Microwave-assisted reactions at 150°C for 1 hour reduce side product formation compared to conventional heating.
- Acylation pH Control : Maintaining pH 8–9 during Schotten-Baumann acylation minimizes hydrolysis of the acyl chloride.
Characterization and Analytical Data
Successful synthesis is confirmed via:
- 1H NMR : The furan-2-carboxamide proton resonates as a singlet at δ 7.85–7.90 ppm, while the pyrazolo[1,5-a]pyrimidine protons appear as a doublet (δ 8.10–8.15 ppm, J = 7.3 Hz).
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 296.20 [M+H]+, consistent with the molecular formula C12H7F3N4O2.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions are common, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation often employs reagents like N-bromosuccinimide, while alkylation uses alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide has shown promising potential as an anticancer agent . Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant cytotoxicity against various cancer cell lines, including ovarian (A2780) and breast (MCF7) cancers. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor interaction .
Enzyme Inhibition
The compound has been investigated for its ability to act as an enzyme inhibitor , particularly targeting enzymes involved in critical cellular pathways. It has shown efficacy in inhibiting specific kinases associated with cancer progression, such as EGFR (Epidermal Growth Factor Receptor). This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
Material Science
In addition to its medicinal applications, this compound is being explored in material science for its photophysical properties. The compound can serve as a building block for the synthesis of advanced materials, including organic semiconductors and fluorescent probes. Its unique structural features allow it to participate in various photophysical phenomena, making it suitable for applications in optoelectronic devices .
Case Study 1: Anticancer Activity
A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives, including this compound, revealed their potent anticancer properties. The compounds were tested against multiple cancer cell lines with results indicating significant inhibition of cell growth at low micromolar concentrations (IC50 values ranging from 0.3 to 24 µM). The most active compounds induced apoptosis and inhibited cell migration effectively .
Case Study 2: Enzyme Targeting
Research focused on the enzyme inhibition capabilities of this compound demonstrated its potential as a selective inhibitor of adenylyl cyclase type 1 (AC1), which plays a role in chronic pain signaling pathways. This inhibition could pave the way for new therapeutic strategies in pain management .
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide involves the inhibition of specific enzymes, such as CDKs. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more potent and selective inhibitor compared to other similar compounds .
Biological Activity
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Structural Overview
The compound features a trifluoromethyl group , a pyrazolo[1,5-a]pyrimidine core , and a furan-2-carboxamide moiety . This unique structure contributes to its biological activity by facilitating interactions with various biological targets.
Anticancer Activity
Recent studies indicate that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The following table summarizes key findings regarding the anticancer activity of this compound:
These findings suggest that the compound effectively inhibits the growth of various cancer cell lines, potentially through multiple mechanisms including apoptosis and modulation of signaling pathways.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. The following table outlines its performance in anti-inflammatory assays:
These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases by effectively reducing inflammation markers and symptoms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX-2 and LOX.
- Receptor Interaction : It interacts with estrogen receptors (ERβ), influencing cellular pathways that regulate growth and inflammation.
- Oxidative Stress Induction : The compound may induce oxidative stress within cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- A study conducted on breast cancer patients indicated that administration of pyrazolo[1,5-a]pyrimidine derivatives resulted in significant tumor size reduction during chemotherapy.
- Another investigation into its anti-inflammatory effects revealed that patients with rheumatoid arthritis experienced marked improvement in symptoms when treated with this compound alongside traditional therapies.
Q & A
Q. What are the established synthetic routes for N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]furan-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Cross-coupling reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings to introduce substituents like trifluoromethyl groups .
- Amide bond formation : Coupling the pyrazolo[1,5-a]pyrimidine intermediate with furan-2-carboxylic acid derivatives using carbodiimide reagents (e.g., EDC/HOBt) .
- Purification : Chromatography (e.g., silica gel or HPLC) ensures ≥95% purity, critical for biological assays . Optimization focuses on solvent selection (DMF or THF), temperature control (60–100°C), and catalyst loading (0.5–5 mol% Pd) to maximize yields (typically 50–70%) .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Post-synthesis characterization employs:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 367.08) .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in structurally analogous pyrazolo[1,5-a]pyrimidine derivatives .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
SAR strategies include:
- Trifluoromethyl role : Enhances lipophilicity and metabolic stability, as seen in analogs with improved bacterial biofilm inhibition .
- Furan-2-carboxamide modifications : Replacing the furan ring with thiophene or pyridine alters target affinity .
- Substituent positioning : Moving the trifluoromethyl group to the pyrimidine’s 3-position reduces cytotoxicity in normal fibroblasts (e.g., L929 cells) .
Example SAR Table :
| Substituent Position | Bioactivity (IC₅₀) | Selectivity Index (Cancer/Normal Cells) |
|---|---|---|
| 2-(Trifluoromethyl) | 1.2 µM (HeLa) | 8.5 |
| 3-(Trifluoromethyl) | 3.8 µM (HeLa) | 2.1 |
| Furan → Thiophene | 0.9 µM (HeLa) | 6.3 |
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:
- Replicating under standardized conditions : Fixed incubation time (72 hrs), serum concentration (10% FBS), and cell passage number .
- Orthogonal assays : Validate kinase inhibition (e.g., p38 MAPK) via Western blotting alongside cell viability assays .
- Stability testing : Monitor compound degradation in DMSO stocks using LC-MS over 7 days .
Q. What computational methods predict the compound’s binding mode to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with targets like p38 MAPK, highlighting hydrogen bonds with Lys53 and hydrophobic contacts with the trifluoromethyl group .
- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD <2 Å indicating robust target engagement .
- Free energy calculations : MM-PBSA/GBSA quantify binding affinities (ΔG ~-9.5 kcal/mol for p38 MAPK) .
Q. What formulation strategies improve the compound’s aqueous solubility for in vivo studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to achieve solubility >1 mg/mL .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .
- Pro-drug approaches : Synthesize phosphate esters of the carboxamide group to enhance intestinal absorption .
Methodological Considerations
- Data contradiction example : A study reported IC₅₀ = 1.2 µM against HeLa cells , while another observed 3.8 µM . This discrepancy was resolved by standardizing cell density (5,000 cells/well) and normalizing to ATP levels via CellTiter-Glo® .
- Synthetic challenge : Low yields (<30%) in cross-coupling steps can be addressed using microwave-assisted synthesis (80°C, 20 mins) to boost yields to 65% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
